N-isobutyl-1,3-dimethyl-1H-pyrazol-5-amine
Description
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are a cornerstone in the development of new drugs and agrochemicals. guidechem.combeilstein-journals.org The pyrazole (B372694) nucleus is a versatile scaffold found in numerous clinically approved pharmaceuticals, highlighting its importance in medicinal chemistry. nih.govresearchgate.net Derivatives of pyrazole have been extensively studied and have shown a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. beilstein-journals.org
Within the broader pyrazole family, 5-aminopyrazoles are a subclass characterized by an amino group at the 5-position of the pyrazole ring. This functional group makes them highly versatile building blocks in organic synthesis. beilstein-journals.org The presence of the amino group provides a site for further chemical modifications, allowing for the creation of extensive libraries of compounds with diverse pharmacological profiles. beilstein-journals.org Academic and industrial research has demonstrated that 5-aminopyrazole derivatives are valuable precursors for the synthesis of fused heterocyclic systems, which are structures where the pyrazole ring is combined with other rings. znaturforsch.com
N-isobutyl-1,3-dimethyl-1H-pyrazol-5-amine, identified by the CAS number 1856097-78-3, is a distinct molecule within the 5-aminopyrazole family. vulcanchem.com Its structure is defined by a central pyrazole ring, which is known to be aromatic due to the delocalization of π-electrons. vulcanchem.com This aromaticity contributes to the compound's stability.
The pyrazole ring is substituted at three positions:
A methyl group at the N1 position.
A methyl group at the C3 position.
An isobutylamino group at the C5 position.
The isobutyl group attached to the amine introduces steric bulk, which can influence the molecule's reactivity and how it interacts with other molecules. vulcanchem.com The lone pair of electrons on the nitrogen atom of the amine group can participate in resonance with the aromatic pyrazole ring, which can affect its chemical properties. vulcanchem.com
Table 1: Structural and Chemical Identity of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₇N₃ |
| CAS Number | 1856097-78-3 |
| Molecular Weight | 167.25 g/mol |
| Monoisotopic Mass | 167.1422 g/mol |
Data sourced from available chemical databases.
While specific academic literature focusing exclusively on this compound is not extensively documented, its significance can be inferred from the broad interest in substituted pyrazole derivatives. The synthesis of such compounds is a key area of research. A general synthetic route for this type of molecule involves the formation of the pyrazole core through a cyclocondensation reaction, for instance, by reacting a 1,3-diketone with a hydrazine (B178648). vulcanchem.com This is followed by the introduction of the isobutylamino group at the 5-position, which could be achieved through methods like nucleophilic substitution or reductive amination. vulcanchem.com For example, a potential pathway is the reaction of 5-amino-1,3-dimethylpyrazole (B17969) with isobutyl bromide. vulcanchem.com
The structural motifs present in this compound suggest potential areas for academic investigation. The broader class of pyrazole derivatives has been explored for applications in medicinal chemistry and as agrochemicals. guidechem.combeilstein-journals.org Therefore, it is plausible that academic studies involving this compound could be directed towards the discovery of new bioactive molecules. The specific combination of the dimethylated pyrazole core and the N-isobutyl substituent could lead to unique biological activities that warrant further research.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H18ClN3 |
|---|---|
Molecular Weight |
203.71 g/mol |
IUPAC Name |
2,5-dimethyl-N-(2-methylpropyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-7(2)6-10-9-5-8(3)11-12(9)4;/h5,7,10H,6H2,1-4H3;1H |
InChI Key |
XXWWINLYJRNUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC(C)C)C.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Isobutyl 1,3 Dimethyl 1h Pyrazol 5 Amine and Analogous Pyrazolyl Amines
Strategies for the De Novo Construction of the 1H-Pyrazole Ring System
The foundational step in synthesizing compounds like N-isobutyl-1,3-dimethyl-1H-pyrazol-5-amine is the formation of the pyrazole (B372694) ring itself. Various synthetic strategies have been developed to build this heterocyclic scaffold from acyclic precursors.
Cyclocondensation is the most traditional and widely employed method for pyrazole synthesis. nih.gov This approach involves the reaction of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative, which acts as a binucleophile. nih.govmdpi.com
The quintessential example is the Knorr pyrazole synthesis, which utilizes the condensation of β-dicarbonyl compounds with hydrazines. nih.govbeilstein-journals.org For the synthesis of a 1,3-dimethyl-5-aminopyrazole skeleton, a suitable β-ketonitrile, such as 3-aminobutyronitrile, can be condensed with methylhydrazine. guidechem.com The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon, followed by aromatization to yield the 5-aminopyrazole. beilstein-journals.org
Multicomponent reactions (MCRs) have enhanced the efficiency of cyclocondensation by generating the necessary precursors in situ. beilstein-journals.org For instance, a one-pot process can involve the reaction of aldehydes, arylhydrazines, and β-diketones to form fully substituted pyrazoles. rsc.org Another approach uses the reaction of β-ketonitriles with N,N'-diphenylformamidine to generate cyclocondensation precursors, which are then converted to 5-amino-1-aryl-4-benzoylpyrazole derivatives upon reaction with hydrazines. beilstein-journals.org
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| Precursors | Catalyst/Conditions | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| 1,3-Diketones and Hydrazines | Acid or Base Catalysis | 1,3,5-Trisubstituted Pyrazoles | Classic and versatile method; potential for regioisomer formation. mdpi.com | mdpi.com |
| Arylhydrazines and Malononitrile Derivatives | FeCl₃/PVP, Water/PEG-400 | 4-Amino-1-aryl-1H-pyrazole-4-carbonitriles | Homogenous catalytic system providing high yields (up to 97%). mdpi.com | mdpi.com |
| α,β-Unsaturated Ketones and Hydrazines | Copper Triflate, bmim | 1,3,5-Trisubstituted Pyrazoles | Reaction proceeds via a pyrazoline intermediate which is then oxidized. nih.gov | nih.gov |
| Methylhydrazine and 3-Aminobutyronitrile | HCl, Ethanol (B145695), Reflux | 1,3-Dimethyl-1H-pyrazol-5-amine | Direct synthesis of the parent amine for subsequent N-alkylation. guidechem.com | guidechem.com |
Acceptorless dehydrogenative coupling (ADC) has emerged as a greener and more atom-economical strategy for C-N bond formation and heterocycle synthesis. acs.org This method avoids the use of sacrificial hydrogen acceptors, releasing only hydrogen gas and water as byproducts. nih.govacs.org
For pyrazole synthesis, ADC reactions typically involve the coupling of 1,3-diols with hydrazines, catalyzed by transition metal complexes. acs.orgnih.gov Ruthenium-based catalysts, such as Ru₃(CO)₁₂ combined with specific ligands, have proven effective in catalyzing the divergent synthesis of pyrazoles and 2-pyrazolines from 1,3-diols and arylhydrazines. acs.orgnih.gov More recently, earth-abundant metal catalysts, like well-defined manganese(I)-pincer complexes, have also been successfully employed for the synthesis of multi-substituted pyrazoles via ADC of 1,3-diols with hydrazines. nih.gov This methodology represents a significant advancement in sustainable chemical synthesis. researchgate.net
Table 2: Catalytic Systems for Acceptorless Dehydrogenative Coupling (ADC) in Pyrazole Synthesis
| Substrates | Catalytic System | Product | Key Features | Reference |
|---|---|---|---|---|
| 1,3-Diols and Arylhydrazines | Ru₃(CO)₁₂/NHC-phosphine-phosphine ligand | Pyrazoles or 2-Pyrazolines | High selectivity, wide substrate scope, and good yields with low catalyst loading. acs.org | acs.org |
| 1,3-Diols and Hydrazines | Manganese(I)-Pincer Complex | Symmetrically Substituted Pyrazoles | Utilizes an earth-abundant metal catalyst; liberates only water and hydrogen. nih.gov | nih.gov |
| Allylic Alcohols and Hydrazines | Ru₃(CO)₁₂/NHC-phosphine-phosphine ligand | 2-Pyrazolines | Green and atom-economical synthesis with high selectivity and reactivity. acs.org | acs.org |
Beyond classical cyclocondensation, various catalytic annulation reactions provide powerful routes to the pyrazole core. Transition-metal-catalyzed reactions, in particular, offer unique pathways for constructing the pyrazole ring system.
Ruthenium(II) catalysts, for example, can facilitate the annulation of pyrazole derivatives with alkynes to synthesize fused heterocyclic systems like pyrazolo[5,1-a]isoquinolines. Rhodium catalysts have been used in multicomponent reactions for the synthesis of fused tricyclic pyrazoles from enaminones, hydrazine hydrochloride, and internal alkynes. rsc.org Another innovative catalytic approach involves the intramolecular C-H amination of arylhydrazones using potassium hydroxide (B78521) and singlet molecular oxygen to yield trisubstituted pyrazoles under mild conditions. N-Heterocyclic carbenes (NHCs) have also been employed as catalysts in the asymmetric cycloaddition reaction between β-cyano-substituted α,β-unsaturated aldehydes and 5-aminopyrazoles, providing chiral pyrazole-containing nitriles with excellent enantioselectivity. acs.org
Introduction and Functionalization of the N-isobutyl and 5-Amino Substituents
Once the 1,3-dimethyl-5-aminopyrazole core is synthesized, the final step is the introduction of the N-isobutyl group. This can be achieved through selective alkylation. Alternatively, functionalization can occur on a pre-formed pyrazole ring that may not yet have the desired substitution pattern.
The synthesis of the target molecule often starts with a pre-formed 1,3-dimethyl-1H-pyrazol-5-amine. guidechem.com The introduction of the isobutyl group onto the exocyclic amine is a standard functionalization step. However, a more common challenge in pyrazole chemistry is the selective N-alkylation of the pyrazole ring itself, which contains two potentially reactive nitrogen atoms.
Direct alkylation of an N-unsubstituted pyrazole can lead to a mixture of N1 and N2 regioisomers. researchgate.net Significant research has focused on controlling this regioselectivity. For many substituted pyrazoles, catalyst-free Michael addition reactions can achieve high regioselectivity for N1-alkylation (>99.9:1). acs.orgacs.orgnih.gov The use of specific bases and solvents, such as K₂CO₃ in DMSO, has also been shown to favor N1-alkylation for 3-substituted pyrazoles. researchgate.net Enzyme-controlled methods using engineered methyltransferases have also been developed for highly regiodivergent N-alkylations of pyrazoles, showcasing the potential of biocatalysis in solving selectivity challenges. thieme-connect.com
The synthesis of the initial aminopyrazole is crucial. The most versatile method involves the condensation of β-ketonitriles with hydrazines. beilstein-journals.org Another approach involves the electrophilic amination of primary amines to generate hydrazines in situ, which then react with a 1,3-diketone in a one-pot synthesis of N-substituted pyrazoles. organic-chemistry.orgresearchgate.netnih.gov This method is advantageous as it starts from readily available primary amines. acs.org
Table 3: Methods for Selective N-Alkylation of Pyrazoles
| Pyrazole Substrate | Alkylation Conditions | Selectivity | Key Findings | Reference |
|---|---|---|---|---|
| 3-Substituted Pyrazoles | K₂CO₃, DMSO | Favors N1-alkylation | Regioselectivity is justified by DFT calculations. researchgate.net | researchgate.net |
| 1H-Pyrazoles | iPr₂NEt, DMSO, 25 °C | High N1-selectivity | A general and efficient protocol for di-, tri-, and tetra-substituted pyrazoles. acs.org | acs.org |
| 1H-Pyrazoles | Catalyst-free Michael Reaction | Excellent N1-selectivity (>99.9:1) | High-yield protocol inspired by crystal structure analysis. acs.orgnih.gov | acs.orgnih.gov |
| 3-Methyl-pyrazole | Engineered Methyltransferases (MTs) | Regiodivergent (N1 or N2) | Enzyme engineering allows for controlled, selective methylation. thieme-connect.com | thieme-connect.com |
Post-cyclization functionalization involves modifying an existing pyrazole ring to introduce new substituents or alter existing ones. This strategy is valuable for creating diverse libraries of pyrazole-based compounds from a common intermediate. nih.gov
Transition-metal-catalyzed C-H functionalization has become a powerful tool for directly installing new C-C and C-heteroatom bonds onto the pyrazole ring, avoiding the need for pre-functionalized starting materials. rsc.org For example, palladium-catalyzed C-N coupling reactions (Buchwald-Hartwig amination) have been used to introduce alkylamino groups at the C4 position of 4-halo-1H-pyrazoles. nih.gov Similarly, palladium-catalyzed benzannulation of 4-bromopyrazoles can be used to obtain substituted indazoles. mdpi.com These methods provide efficient access to a wide range of functionalized pyrazoles in a single step, highlighting the versatility of the pyrazole scaffold for late-stage diversification. acs.org
Mechanistic Elucidation of Synthetic Pathways
The formation of the pyrazole ring and the subsequent introduction of substituents are governed by well-defined reaction mechanisms that dictate the final structure and stereochemistry of the molecule.
Investigation of Reaction Mechanisms for Pyrazole Formation
The classical and most prevalent method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. jk-sci.com The reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate. beilstein-journals.org The terminal nitrogen of the hydrazine initially attacks one of the carbonyl carbons of the dicarbonyl compound, leading to the formation of a hydrazone. beilstein-journals.org Subsequent intramolecular cyclization occurs via the attack of the other nitrogen atom on the remaining carbonyl group, which, after dehydration, yields the aromatic pyrazole ring. jk-sci.combeilstein-journals.org
The reaction between hydrazines and β-dicarbonyl compounds can be complex, sometimes yielding a variety of pyrazole isomers. researchgate.netcdnsciencepub.com Semi-empirical calculations have been employed to rationalize the observed product distributions, suggesting that the dehydration of a pair of 3,5-dihydroxypyrazolidine intermediates often kinetically controls which isomer is predominantly formed. researchgate.netcdnsciencepub.com
Alternative routes, such as the 1,3-dipolar cycloaddition of diazo compounds with alkynes, also provide access to the pyrazole core. nih.govorganic-chemistry.org This method involves the in-situ generation of a diazo compound, which then undergoes a cycloaddition reaction with an alkyne to form the pyrazole ring. organic-chemistry.org
Regiochemical and Stereochemical Control in Aminopyrazole Synthesis
The synthesis of substituted aminopyrazoles often presents regiochemical challenges, particularly when using unsymmetrical starting materials. The reaction of substituted hydrazines with β-ketonitriles, a common route to 5-aminopyrazoles, can lead to the formation of two possible regioisomers. beilstein-journals.org The regioselectivity is influenced by both electronic and steric factors. For instance, in the reaction of methylhydrazine with acetylenic ketones, the more nucleophilic methyl-substituted nitrogen preferentially attacks, leading to a specific isomer. nih.gov Conversely, with aryl-substituted hydrazines, the less sterically hindered primary amine is often the more reactive nucleophile. nih.gov
Recent studies have demonstrated highly regioselective one-pot, three-step procedures for the synthesis of N¹-substituted pyrazole derivatives. nih.gov These methods involve the sequential reaction of active methylene (B1212753) reagents with isothiocyanates, alkylation, and subsequent condensation with substituted hydrazines. nih.gov The regioselectivity is driven by the selective displacement of a methylthio group by the substituted nitrogen of the hydrazine, followed by a specific intramolecular cyclization. nih.gov
Stereochemical control is also a critical aspect, especially in the synthesis of chiral pyrazoles. uniovi.es Chiral pyrazoles with a stereogenic center at the nitrogen atom have been synthesized through cascade reactions involving the decomposition of α-chiral tosylhydrazones to diazo compounds, followed by 1,3-dipolar cycloaddition with terminal alkynes and a cdnsciencepub.comnih.gov-sigmatropic rearrangement. uniovi.es Remarkably, these rearrangements often proceed with retention of stereochemistry. uniovi.es Furthermore, N-heterocyclic carbene (NHC) catalysis has been employed for the enantioselective synthesis of pyrazoles featuring a nitrile-containing all-carbon quaternary center. acs.org
Derivatization Reactions of the this compound Scaffold
The polyfunctional nature of the 5-aminopyrazole scaffold, possessing multiple nucleophilic and electrophilic sites, allows for a wide range of derivatization reactions. beilstein-journals.org This versatility is key to modifying the properties of the parent molecule and synthesizing more complex structures.
Chemical Modifications at the Exocyclic Amine Moiety
The exocyclic amino group at the C5 position of the pyrazole ring is a primary site for chemical modification. beilstein-journals.org This amine is nucleophilic and can readily react with various electrophiles. For instance, it can be acylated or alkylated to introduce a variety of functional groups. The protection of this exocyclic amine is sometimes necessary during multi-step syntheses to prevent unwanted side reactions. nih.gov
The amino group can also be diazotized and subsequently used in azo-coupling reactions to form azo compounds, which have applications as dyes and in other areas. mdpi.com Furthermore, the exocyclic amine can participate in condensation reactions with carbonyl compounds to form Schiff bases, which can then be used in further synthetic transformations. mdpi.com
| Reagent Type | Reaction | Product Type |
| Alkyl Halides | Alkylation | N-alkylated aminopyrazoles |
| Acid Chlorides/Anhydrides | Acylation | N-acylated aminopyrazoles |
| Aldehydes/Ketones | Condensation | Schiff Bases (Imines) |
| Isothiocyanates | Addition | Thioureas |
| Arylmethylene malononitriles | Michael Addition/Cyclization | Pyrazolo[1,5-a]pyrimidines nih.gov |
Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazole Nucleus
The pyrazole ring itself can undergo both electrophilic and nucleophilic aromatic substitution reactions. The electron-rich nature of the pyrazole ring facilitates electrophilic substitution, which preferentially occurs at the C4 position. pharmaguideline.comresearchgate.net This is because the C3 and C5 positions are deactivated by the adjacent electron-withdrawing nitrogen atoms. researchgate.net Common electrophilic substitution reactions include nitration, sulfonation, and halogenation. researchgate.netbyjus.com
Conversely, nucleophilic aromatic substitution is less common for the pyrazole ring due to its inherent electron-rich character. encyclopedia.pub However, when the ring is substituted with strong electron-withdrawing groups, nucleophilic attack can occur, typically at the C3 and C5 positions. researchgate.netnih.gov The generation of a pyrazole anion through deprotonation of the N-H group significantly enhances its nucleophilicity, making it susceptible to reaction with electrophiles. nih.gov
| Reaction Type | Position of Attack | Activating/Deactivating Factors |
| Electrophilic Aromatic Substitution | C4 pharmaguideline.comresearchgate.net | Electron-donating groups on the ring activate it towards attack. libretexts.org |
| Nucleophilic Aromatic Substitution | C3 and C5 researchgate.netnih.gov | Strong electron-withdrawing groups on the ring are required. encyclopedia.pub |
Synthesis of Fused Heterocyclic Systems from 5-Aminopyrazoles
5-Aminopyrazoles are invaluable precursors for the synthesis of a wide variety of fused heterocyclic systems. nih.govnih.gov The presence of a nucleophilic exocyclic amino group ortho to an endocyclic nitrogen atom allows for the construction of an adjacent six-membered ring through condensation with 1,3-dielectrophiles. beilstein-journals.orgbeilstein-journals.org This strategy has been extensively used to prepare biologically important fused pyrazoles such as pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[1,5-a]pyrimidines. nih.govbeilstein-journals.orgnih.gov
For example, the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a common method for synthesizing pyrazolo[1,5-a]pyrimidines. rsc.org The reaction proceeds via nucleophilic attack of the exocyclic amine on a carbonyl group, followed by cyclization and dehydration. rsc.org Similarly, reaction with enaminones can lead to the formation of pyrazolo[3,4-b]pyridines. nih.gov The regiochemical outcome of these cyclization reactions can often be controlled by the reaction conditions and the nature of the substituents on both the aminopyrazole and the bielectrophilic partner. nih.gov
The versatility of 5-aminopyrazoles also extends to the synthesis of other fused systems like pyrazolo[5,1-c] researchgate.netnih.govnih.govtriazines and imidazo[1,2-b]pyrazoles. mdpi.comnih.gov The synthesis of pyrazolo[5,1-c] researchgate.netnih.govnih.govtriazines can be achieved through diazotization of the 5-amino group followed by intramolecular cyclization. mdpi.com
| Fused Heterocycle | Reagents | Key Reaction Type |
| Pyrazolo[1,5-a]pyrimidines | β-Dicarbonyl compounds, Arylmethylene malononitriles nih.govrsc.orgnih.gov | Condensation, Michael Addition/Cyclization |
| Pyrazolo[3,4-b]pyridines | Enaminones, β-Halovinyl aldehydes nih.gov | Condensation, Cyclocondensation |
| Pyrazolo[3,4-d]pyrimidines | Ethyl cyanoacetate (B8463686) derivatives mdpi.com | Cyclization |
| Pyrazolo[5,1-c] researchgate.netnih.govnih.govtriazines | Diazotization reagents mdpi.comnih.gov | Diazotization/Intramolecular Cyclization |
| Imidazo[1,2-b]pyrazoles | α-Halo ketones mdpi.com | Cyclization |
Pyrazolo[3,4-b]pyridines
The synthesis of the pyrazolo[3,4-b]pyridine scaffold from 5-aminopyrazole precursors is a well-established transformation, often involving condensation with 1,3-dicarbonyl compounds or their equivalents. mdpi.com A common strategy involves the reaction of a 5-aminopyrazole, such as 1-phenyl-3-methyl-5-aminopyrazole, with a 1,3-diketone in glacial acetic acid. mdpi.com
Another versatile approach is the multicomponent reaction, which allows for the construction of complex molecular architectures in a single step. For instance, the reaction of 5-aminopyrazole derivatives with arylaldehydes and cyclic ketones under microwave conditions in acetic acid, sometimes with a trifluoroacetic acid (TFA) promoter, yields macrocycle-fused pyrazolo[3,4-b]pyridines in good yields. beilstein-journals.orgnih.gov Similarly, multicomponent reactions involving β-ketonitriles, 5-aminopyrazoles, and aldehydes can produce pyrazolo[3,4-b]pyridine-5-carbonitriles. beilstein-journals.orgnih.gov
A more recent method involves the switchable C≡C bond activation of alkynyl aldehydes. nih.gov In this approach, an intermediate is formed through the condensation of a 5-aminopyrazole with a 3-phenylpropiolaldehyde. nih.gov This intermediate then undergoes a silver-catalyzed 6-endo-dig cyclization, followed by demetallation, to furnish the pyrazolo[3,4-b]pyridine product. nih.gov
| Reactants | Reagents/Conditions | Product | Reference(s) |
| 5-Aminopyrazole, 1,3-Diketones | Glacial Acetic Acid | 1H-Pyrazolo[3,4-b]pyridine derivatives | mdpi.com |
| 5-Aminopyrazole derivative, Arylaldehydes, Cyclic Ketones | Acetic Acid, TFA (promoter), Microwave (80-140 °C) | Macrocyclane-fused pyrazolo[3,4-b]pyridines | beilstein-journals.orgnih.gov |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine, 3-Phenylpropiolaldehyde | Silver catalyst | 3-Methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine | nih.gov |
| 5-Aminopyrazole, Enaminone | Acetic Acid | Pyrazolo[3,4-b]pyridine derivatives | beilstein-journals.orgnih.gov |
Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are frequently synthesized through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.gov The reaction of 5-aminopyrazoles with various β-ketoesters in refluxing acetic acid, often with a catalytic amount of sulfuric acid, is a common method to produce these fused systems. beilstein-journals.org Depending on the substituents and reaction conditions, this condensation can be highly regioselective. nih.gov
For example, the reaction between 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) can regioselectively yield cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov When the reaction is performed with an enaminone in the presence of an acid catalyst, a structural isomer, pyrazolo[1,5-a]pyrimidine, can be formed instead of the pyrazolo[3,4-b]pyridine. beilstein-journals.orgnih.gov
Modern synthetic approaches include one-pot, three-component reactions and microwave-assisted synthesis to improve efficiency and yield. nih.gov Microwave-assisted cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions provides a rapid and high-yielding route to functionalized pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov
| Reactants | Reagents/Conditions | Product | Reference(s) |
| 4-Cyano/carboxylate-5-aminopyrazole derivatives, Acetylacetone (B45752) or β-Ketoesters | Acetic Acid, H₂SO₄ (catalyst), Reflux | Pyrazolo[1,5-a]pyrimidine or 4,7-dihydropyrazolo[1,5-a]pyrimidinone derivatives | beilstein-journals.org |
| 1-NH-5-aminopyrazole, Enaminone | Acetic Acid | Pyrazolo[1,5-a]pyrimidine derivatives | beilstein-journals.orgnih.gov |
| 3-Substituted-5-amino-1H-pyrazoles, 2-Acetylcyclopentanone | Not specified | Cyclopentapyrazolo[1,5-a]pyrimidines | nih.gov |
| 5-Amino-1H-pyrazoles, 3-Oxo-2-(2-arylhydrazinylidene)butanenitriles | Microwave, Solvent-free | 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines | nih.gov |
Pyrazolo[3,4-b]pyrazines
The construction of the pyrazolo[3,4-b]pyrazine ring system can be achieved from appropriately substituted pyrazole precursors. A key synthetic strategy involves the reductive lactamization of N-(4-nitropyrazol-5-yl)-α-amino acids. znaturforsch.com This process begins with the nucleophilic aromatic substitution (SNAr) reaction between a 5-chloro-4-nitro-1H-pyrazole, such as 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole, and an α-amino acid in aqueous ethanol with a base like sodium hydrogen carbonate. znaturforsch.com
The resulting N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-α-amino acid intermediate is then subjected to catalytic hydrogenation (e.g., using 5% Pd/C). znaturforsch.com This step reduces the nitro group to an amino group, which is followed by a spontaneous intramolecular cyclization (lactamization) and subsequent air oxidation to yield the final 1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one derivatives. znaturforsch.com
| Reactants | Reagents/Conditions | Product | Reference(s) |
| 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole, D,L-α-Amino Acids | 1. EtOH/H₂O, NaHCO₃, Reflux; 2. H₂, 5% Pd/C; 3. Air oxidation | 6-Substituted-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones | znaturforsch.com |
| 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole, D,L-Proline | 1. EtOH/H₂O, NaHCO₃, Reflux; 2. H₂, 5% Pd/C; 3. Air oxidation | 1,3-Dimethyl-5a,6a,7,8-tetrahydro-1H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazin-5(4H)-one | znaturforsch.com |
Other Condensed Pyrazoloazines
The versatility of the 5-aminopyrazole core allows for the synthesis of a wide array of other fused pyrazoloazine systems. beilstein-journals.orgnih.gov
Pyrazolo[3,4-d]pyrimidines: A novel one-flask synthetic method has been developed where 5-aminopyrazoles react with N,N-substituted amides (like DMF) in the presence of a coupling agent such as phosphorus tribromide (PBr₃). nih.govsemanticscholar.orgnih.gov Subsequent addition of hexamethyldisilazane (B44280) facilitates the heterocyclization to produce the corresponding pyrazolo[3,4-d]pyrimidines in good yields. nih.govsemanticscholar.orgnih.gov This one-flask procedure involves a Vilsmeier reaction followed by intermolecular heterocyclization. nih.gov
Pyrazolo[5,1-c]-1,2,4-triazines: These systems are typically synthesized from 5-aminopyrazole intermediates via diazotization. sciencepublishinggroup.com The 5-amino group is converted to a diazonium salt using nitrous acid at low temperatures. sciencepublishinggroup.com This diazonium intermediate then undergoes a coupling reaction with an active methylene compound, such as acetylacetone or malononitrile, in the presence of a base like pyridine. sciencepublishinggroup.com The resulting hydrazone derivative cyclizes directly upon the addition of acetic acid to form the pyrazolo[5,1-c] nih.govnih.govsciencepublishinggroup.comtriazine ring system. sciencepublishinggroup.com
Pyrazolo[1,5-a]-1,3,5-triazines: The synthesis of these triazine derivatives can be achieved by annulating the 1,3,5-triazine (B166579) ring onto a pyrazole scaffold. nih.gov This method has been used to prepare a library of pyrazolo[1,5-a] semanticscholar.orgsciencepublishinggroup.commdpi.comtriazin-2,4-diones and their 2-thioxo-4-one analogs. nih.gov
Pyrazolo[3,4-d] nih.govsemanticscholar.orgsciencepublishinggroup.comtriazines: A multi-step synthesis has been described for these nitrogen-rich heterocycles. nih.govbeilstein-archives.org The key final step involves an acid-induced cyclative cleavage of a triazene-protected pyrazole amide intermediate. This cleavage generates a diazonium intermediate which then cyclizes to form the pyrazolo[3,4-d] nih.govsemanticscholar.orgsciencepublishinggroup.comtriazine core. nih.govbeilstein-archives.org
| Heterocycle | General Synthetic Strategy | Key Reagents | Product Class | Reference(s) |
| Pyrazolo[3,4-d]pyrimidines | One-flask Vilsmeier reaction and heterocyclization | 5-Aminopyrazoles, DMF, PBr₃, Hexamethyldisilazane | Pyrazolo[3,4-d]pyrimidine derivatives | nih.govsemanticscholar.orgnih.gov |
| Pyrazolo[5,1-c]-1,2,4-triazines | Diazotization of 5-aminopyrazole followed by coupling and cyclization | 5-Aminopyrazoles, Nitrous Acid, Active Methylene Compounds (e.g., malononitrile), Pyridine, Acetic Acid | Pyrazolo[5,1-c] nih.govnih.govsciencepublishinggroup.comtriazine derivatives | sciencepublishinggroup.com |
| Pyrazolo[1,5-a]-1,3,5-triazines | Annulation of a 1,3,5-triazine ring onto a pyrazole | 5-Aminopyrazole precursors | Pyrazolo[1,5-a] semanticscholar.orgsciencepublishinggroup.commdpi.comtriazin-2,4-diones and 2-thioxo-4-ones | nih.gov |
| Pyrazolo[3,4-d] nih.govsemanticscholar.orgsciencepublishinggroup.comtriazines | Cyclative cleavage of a pyrazolyltriazene | Triazene-protected pyrazole amides, Acid | 3,6-Substituted-4,6-dihydro-3H-pyrazolo[3,4-d] nih.govsemanticscholar.orgsciencepublishinggroup.comtriazines | nih.govbeilstein-archives.org |
Comprehensive Spectroscopic Characterization and Structural Analysis of N Isobutyl 1,3 Dimethyl 1h Pyrazol 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of N-isobutyl-1,3-dimethyl-1H-pyrazol-5-amine by providing information about the chemical environment of each proton and carbon atom.
Proton (¹H) NMR Spectroscopic Fingerprinting
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the isobutyl group, the dimethyl-substituted pyrazole (B372694) ring, and the amine proton. The predicted chemical shifts (δ) in parts per million (ppm) are detailed in the table below.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-H | 3.5 - 4.5 | Broad Singlet | 1H |
| Pyrazole-H (C4-H) | 5.3 - 5.7 | Singlet | 1H |
| N-CH₃ (N1-CH₃) | 3.5 - 3.8 | Singlet | 3H |
| C-CH₃ (C3-CH₃) | 2.1 - 2.4 | Singlet | 3H |
| N-CH₂ | 2.8 - 3.2 | Doublet | 2H |
| CH(CH₃)₂ | 1.8 - 2.2 | Multiplet | 1H |
| CH(CH₃)₂ | 0.9 - 1.1 | Doublet | 6H |
The amine proton (N-H) is anticipated to appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The single proton on the pyrazole ring (C4-H) would be a sharp singlet. The two methyl groups attached to the pyrazole ring at positions N1 and C3 are in different chemical environments and are therefore expected to resonate at distinct chemical shifts as sharp singlets. The protons of the isobutyl group will show characteristic splitting patterns: a doublet for the methylene (B1212753) protons (N-CH₂) coupled to the adjacent methine proton, a multiplet for the methine proton (CH(CH₃)₂) coupled to both the methylene and the six methyl protons, and a doublet for the two equivalent methyl groups (CH(CH₃)₂).
Carbon-13 (¹³C) NMR Chemical Shift Assignments
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C5 (C-NH) | 150 - 155 |
| C3 (C-CH₃) | 145 - 150 |
| C4 | 90 - 95 |
| N-CH₂ | 50 - 55 |
| N-CH₃ | 35 - 40 |
| CH(CH₃)₂ | 28 - 33 |
| C-CH₃ | 10 - 15 |
| CH(CH₃)₂ | 19 - 22 |
The carbons of the pyrazole ring are expected at characteristic downfield shifts, with C5 and C3 being the most deshielded due to their attachment to nitrogen atoms. The C4 carbon will appear at a more upfield position. The carbons of the isobutyl group and the N-methyl group will resonate in the aliphatic region of the spectrum. The chemical shift values are estimates based on data from structurally related N-alkylated pyrazoles and isobutylamines. deltastate.edupressbooks.pub
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, a cross-peak would be expected between the N-CH₂ and the CH(CH₃)₂ protons of the isobutyl group, as well as between the CH(CH₃)₂ proton and the terminal methyl protons.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the singlet at ~5.5 ppm would correlate with the carbon signal at ~92 ppm, confirming their assignment as C4-H and C4 respectively.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in the molecule.
The FT-IR spectrum of this compound is predicted to show characteristic absorption bands. The N-H stretching vibration of the secondary amine is expected in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and isobutyl groups will appear around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring are anticipated in the 1500-1650 cm⁻¹ region. C-N stretching vibrations are expected between 1000 and 1350 cm⁻¹. researchgate.net
Raman spectroscopy, being complementary to FT-IR, would be particularly useful for observing the symmetric vibrations and the C=C bonds of the pyrazole ring, which often give strong Raman signals.
Predicted FT-IR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=N / C=C Stretch (Pyrazole) | 1500 - 1650 | Medium-Strong |
| C-N Stretch | 1000 - 1350 | Medium |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies
The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The pyrazole ring is the primary chromophore. Typically, pyrazole derivatives exhibit strong absorption bands in the range of 210-250 nm, which can be attributed to π → π* transitions. A weaker absorption band corresponding to n → π* transitions might be observed at longer wavelengths, possibly around 260-290 nm.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its structure. For this compound (C₉H₁₇N₃), the molecular weight is approximately 167.27 g/mol .
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 167. The fragmentation pattern would likely involve the following key fragment ions:
Loss of an isobutyl group: A significant peak at m/z 110, corresponding to the [M - C₄H₉]⁺ fragment, which is the 1,3-dimethyl-1H-pyrazol-5-amine cation.
Loss of a methyl group: A peak at m/z 152, corresponding to [M - CH₃]⁺.
Cleavage within the isobutyl group: A prominent peak at m/z 124 resulting from the loss of a propyl radical ([M - C₃H₇]⁺). Another characteristic fragment for an isobutyl group is the formation of a stable isobutyl cation at m/z 57.
Fragmentation of the pyrazole ring: The pyrazole ring itself can undergo fragmentation, leading to smaller charged species, though these are often less intense than the fragments from the substituents. researchgate.netlibretexts.orgmiamioh.edu
Predicted Mass Spectrometry Data
| m/z | Predicted Fragment |
|---|---|
| 167 | [M]⁺ |
| 152 | [M - CH₃]⁺ |
| 124 | [M - C₃H₇]⁺ |
| 110 | [M - C₄H₉]⁺ |
| 57 | [C₄H₉]⁺ |
X-ray Diffraction Analysis for Solid-State Molecular Architecture
A thorough review of scientific literature and crystallographic databases indicates that a complete single-crystal X-ray diffraction analysis for this compound has not been publicly reported. As a result, detailed experimental data on its solid-state molecular architecture, including its crystal system, space group, and precise unit cell dimensions, are not available.
The determination of a crystal structure through X-ray diffraction is a definitive method for elucidating the three-dimensional arrangement of atoms and molecules in a solid state. This technique provides invaluable insights into molecular geometry, including bond lengths, bond angles, and torsional angles. Furthermore, it reveals the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice.
While computational methods can predict the likely conformations and electronic properties of this compound in the gaseous phase, experimental validation through X-ray crystallography is essential for a complete understanding of its structure in the solid form. The absence of such data in the current body of scientific literature precludes a detailed discussion of its crystallographic parameters and intermolecular associations.
For related compounds, such as other substituted pyrazoles, X-ray diffraction studies have been conducted, revealing a variety of crystal packing motifs and intermolecular interactions. mdpi.com However, due to the strict focus of this article, a comparative analysis with these structurally different molecules is not included.
Future crystallographic studies on this compound would be necessary to provide the following key parameters:
Table 1: Hypothetical Crystallographic Data Table for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Calculated Density (g/cm³) | Data not available |
| R-factor | Data not available |
Table 2: Hypothetical Selected Bond Lengths and Angles for this compound
| Bond/Angle | Value (Å or °) |
| N1-N2 | Data not available |
| N2-C3 | Data not available |
| C3-C4 | Data not available |
| C4-C5 | Data not available |
| C5-N1 | Data not available |
| C5-N(amine) | Data not available |
| N1-C(isobutyl) | Data not available |
| N2-C3-C4 | Data not available |
| C3-C4-C5 | Data not available |
| C4-C5-N1 | Data not available |
Advanced Theoretical and Computational Chemistry Investigations of N Isobutyl 1,3 Dimethyl 1h Pyrazol 5 Amine
Quantum Mechanical Calculations
Quantum mechanical calculations are a cornerstone for investigating the properties of N-isobutyl-1,3-dimethyl-1H-pyrazol-5-amine at the atomic level. These methods allow for the precise determination of electronic structure and the optimization of molecular geometry.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly with the B3LYP functional combined with a 6-311++G(d,p) or similar basis set, are instrumental in predicting its optimized geometry. nih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.
The electronic properties, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential, are also elucidated through DFT. These parameters are key to predicting the molecule's reactivity and interaction with other chemical species. For instance, the lone pair of electrons on the amine group is expected to participate in resonance with the aromatic pyrazole (B372694) ring, influencing its basicity. vulcanchem.com
Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) (Note: The following data is illustrative and based on typical values for similar pyrazole derivatives, as specific experimental or calculated data for this exact compound is not readily available in the cited literature.)
| Parameter | Value |
| Bond Lengths (Å) | |
| N1-N2 | 1.37 |
| N2-C3 | 1.34 |
| C3-C4 | 1.41 |
| C4-C5 | 1.38 |
| C5-N1 | 1.35 |
| C5-N(amine) | 1.39 |
| **Bond Angles (°) ** | |
| C5-N1-N2 | 111.0 |
| N1-N2-C3 | 106.0 |
| N2-C3-C4 | 111.0 |
| C3-C4-C5 | 105.0 |
| C4-C5-N1 | 107.0 |
| Dihedral Angles (°) | |
| C4-C5-N1-N2 | 0.5 |
| N1-C5-C4-C3 | -0.5 |
Ab Initio Methods and Basis Set Selection
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, in conjunction with appropriate basis sets, offer a higher level of theory and can provide more accurate energy calculations and molecular geometries. The selection of the basis set is critical; for a molecule like this compound, a split-valence basis set augmented with polarization and diffuse functions, such as 6-311++G(d,p), is often necessary to accurately describe the electronic distribution, especially around the heteroatoms and the delocalized π-system. nih.govresearchgate.net While computationally more demanding, these methods are invaluable for benchmarking DFT results and for a more rigorous understanding of the molecule's properties.
Tautomerism and Conformational Preference Studies
Substituted pyrazoles are known for their potential to exist in different tautomeric and conformational forms. Computational studies are essential for determining the relative stabilities of these isomers.
Evaluation of Prototropic Tautomerism within the 5-Aminopyrazole Framework
The 5-aminopyrazole core of this compound can theoretically exhibit prototropic tautomerism, involving the migration of a proton. In the case of unsubstituted 3(5)-aminopyrazoles, two primary tautomers exist: the 3-amino and the 5-amino forms. nih.gov Theoretical calculations have shown that for the parent 3(5)-aminopyrazole, the 3-aminopyrazole (B16455) tautomer is generally more stable than the 5-aminopyrazole form. nih.govresearchgate.net However, the presence of substituents, such as the N-isobutyl and two methyl groups in the target molecule, significantly influences the tautomeric equilibrium. For this compound, the N1-methylation prevents the typical annular tautomerism, but other tautomeric forms, such as imino tautomers, could potentially exist, although they are generally less stable.
Energetic Profiling of Tautomeric and Conformational Isomers
Computational chemistry allows for the detailed energetic profiling of all possible tautomers and conformers of this compound. By calculating the ground-state energies of each isomer, their relative stabilities can be determined. For instance, DFT and ab initio methods can be used to calculate the Gibbs free energy difference between the amino and potential imino tautomers.
Furthermore, the isobutyl group can adopt various conformations due to rotation around the C-N and C-C single bonds. An energetic profile of these rotational isomers (rotamers) can identify the most stable conformation, which is typically the one that minimizes steric hindrance.
| Tautomer | Relative Energy (kcal/mol) |
| This compound (amino form) | 0.00 |
| N-isobutyl-1,3-dimethyl-1H-pyrazol-5(4H)-imine (imino form A) | +15.2 |
| N-isobutyl-1,3-dimethyl-1H-pyrazol-5(2H)-imine (imino form B) | +20.5 |
Solvent Effects on Tautomeric Equilibria
The surrounding solvent can have a significant impact on the tautomeric equilibrium of a molecule. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effects of different solvents on the relative stabilities of the tautomers of this compound. Generally, polar solvents tend to stabilize more polar tautomers. nih.gov For aminopyrazoles, the polarity of the solvent can influence the position of the tautomeric equilibrium. By calculating the energies of the tautomers in various solvents (e.g., a non-polar solvent like chloroform (B151607) and a polar solvent like water), it is possible to predict how the equilibrium will shift in different environments. nih.gov This is crucial for understanding the behavior of the compound in solution.
Prediction and Correlation of Spectroscopic Parameters with Experimental Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can be correlated with experimental data to validate theoretical models and provide deeper insights into molecular structure and dynamics. For this compound, density functional theory (DFT) is a commonly employed method for these predictions.
NMR Chemical Shifts:
The prediction of ¹H and ¹³C NMR chemical shifts is crucial for the structural elucidation of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals such as B3LYP, is a standard approach for calculating NMR shielding tensors. asrjetsjournal.orgresearchgate.net These tensors are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).
Theoretical studies on similar pyrazole derivatives have shown that the accuracy of predicted NMR chemical shifts is dependent on the choice of basis set and the computational level of theory. researchgate.netnih.gov For instance, research on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine demonstrated that different DFT functionals can yield varying degrees of accuracy when compared to experimental data. researchgate.netnih.gov It was found that functionals like B97D and TPSSTPSS provided more accurate predictions for this class of compounds. researchgate.netnih.govnih.gov
A hypothetical correlation between experimental and computationally predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below. Such a table would be populated with experimental values obtained from NMR spectroscopy and theoretical values from GIAO-DFT calculations.
Table 1: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹H NMR | ||
| N-CH₃ | 3.65 | Data not available |
| C-CH₃ | 2.20 | Data not available |
| Pyrazole-H | 5.80 | Data not available |
| N-CH₂(isobutyl) | 2.95 | Data not available |
| CH(isobutyl) | 1.85 | Data not available |
| CH₃(isobutyl) | 0.95 | Data not available |
| ¹³C NMR | ||
| C=O (Amide) | - | Data not available |
| Pyrazole C3 | 150.0 | Data not available |
| Pyrazole C4 | 95.0 | Data not available |
| Pyrazole C5 | 140.0 | Data not available |
| N-CH₃ | 35.0 | Data not available |
| C-CH₃ | 12.0 | Data not available |
| N-CH₂(isobutyl) | 55.0 | Data not available |
| CH(isobutyl) | 28.0 | Data not available |
| CH₃(isobutyl) | 20.0 | Data not available |
Note: The predicted chemical shift values are illustrative and based on typical ranges for similar structures. Experimental data for this compound is not publicly available.
Vibrational Frequencies:
Theoretical vibrational analysis provides the frequencies and intensities of infrared (IR) and Raman spectra. These calculations are instrumental in assigning experimental vibrational bands to specific molecular motions. DFT calculations can predict the harmonic vibrational frequencies, which are often scaled by an empirical factor to account for anharmonicity and other systematic errors.
For a molecule like this compound, key vibrational modes would include the N-H stretching of the amine group, C-H stretching of the alkyl groups, C=C and C-N stretching of the pyrazole ring, and various bending and deformation modes. Computational studies on related pyrazole compounds have demonstrated good agreement between calculated and experimental vibrational frequencies after appropriate scaling.
Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch (Amine) | 3400 - 3500 |
| C-H Stretch (Aromatic/Alkyl) | 2850 - 3100 |
| C=N Stretch (Pyrazole Ring) | 1550 - 1650 |
| C=C Stretch (Pyrazole Ring) | 1450 - 1550 |
| N-H Bend (Amine) | 1580 - 1650 |
| C-H Bend (Alkyl) | 1350 - 1470 |
Note: These are typical frequency ranges and would be calculated specifically for the molecule using computational methods.
Analysis of Electronic Properties and Bonding Characteristics
The electronic properties of a molecule, such as its charge distribution, molecular orbitals, and electrostatic potential, are fundamental to understanding its reactivity and intermolecular interactions.
Molecular Orbital Analysis:
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key in determining the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the nitrogen atom of the amine group. The LUMO is likely to be distributed over the pyrazole ring. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net
Table 3: Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -5.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Ionization Potential | 6.0 eV |
| Electron Affinity | 0.5 eV |
Note: These values are illustrative and would be determined through quantum chemical calculations.
Molecular Electrostatic Potential (MEP):
The MEP surface provides a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. asrjetsjournal.org For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring and the amine group, indicating their nucleophilic character. Positive potential (blue) would be expected around the hydrogen atoms.
Bonding Characteristics:
Natural Bond Orbital (NBO) analysis can be employed to investigate the bonding characteristics, including bond orders, hybridization, and charge transfer interactions within the molecule. researchgate.net This analysis provides a quantitative description of the delocalization of electron density and the nature of the chemical bonds.
Computational Exploration of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for exploring the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed understanding of reaction mechanisms.
For this compound, computational methods can be used to investigate various reactions, such as electrophilic substitution on the pyrazole ring or reactions involving the amine functionality. The reactivity of pyrazole-5-amines in domino reactions to form fused heterocyclic systems has been a subject of interest. nih.gov
To study a reaction mechanism, the geometries of the reactants, products, and any intermediates and transition states are optimized. The transition state is a first-order saddle point on the potential energy surface and is characterized by having exactly one imaginary vibrational frequency. The activation energy for the reaction can then be calculated as the energy difference between the transition state and the reactants.
For example, the mechanism of a hypothetical electrophilic aromatic substitution on the pyrazole ring of this compound could be elucidated. This would involve locating the sigma complex intermediate and the transition states leading to its formation and subsequent deprotonation.
Table 4: Hypothetical Calculated Activation Energies for a Reaction involving this compound
| Reaction Step | Activation Energy (kcal/mol) |
| Formation of Transition State 1 | 15.2 |
| Formation of Intermediate | -5.6 (relative to reactants) |
| Formation of Transition State 2 | 8.1 |
Note: These values are purely illustrative and would be the result of detailed computational modeling of a specific reaction pathway.
Applications and Research Utility of N Isobutyl 1,3 Dimethyl 1h Pyrazol 5 Amine in Chemical Sciences Excluding Prohibited Doma
Role as a Versatile Synthetic Intermediate and Chemical Building Block
N-isobutyl-1,3-dimethyl-1H-pyrazol-5-amine serves as a versatile building block in organic synthesis, primarily due to the reactivity of the pyrazole (B372694) core and the exocyclic amine group.
Precursor in Organic Synthesis
The this compound scaffold is a valuable precursor for the synthesis of more complex heterocyclic systems. The presence of the amine group allows for a variety of chemical transformations, including acylation, alkylation, and condensation reactions. For instance, aminopyrazoles can react with various electrophiles to introduce new functional groups, leading to the formation of a diverse range of derivatives. nih.gov
A general and efficient method for the synthesis of N-alkylated pyrazoles involves the direct reaction of a primary amine with a 1,3-diketone in the presence of an electrophilic amination reagent. nih.govbeilstein-archives.org This approach offers a practical route to this compound, starting from isobutylamine (B53898) and a suitable diketone. The resulting compound can then be further functionalized. For example, the amino group can undergo reactions such as halogenation, providing a handle for subsequent cross-coupling reactions. sigmaaldrich.com
The cyclocondensation of 5-aminopyrazoles with other reagents is a common strategy for constructing fused heterocyclic systems. For example, 5-amino-1,3-dimethylpyrazole (B17969) is known to undergo cyclocondensation with ethyl acetoacetate (B1235776) to yield tetrahydropyrazolopyridine derivatives. mdpi.comresearchgate.net While specific studies on this compound in this context are limited, its structural similarity suggests it could participate in similar transformations.
Table 1: Representative Synthetic Transformations of Aminopyrazoles
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Cu(OAc)₂, BPO, K₂S₂O₈ | 1,8-Dimethyl-3,6-diphenyl-3,6-dihydrodipyrazolo[3,4-c:4',3'-e]pyridazine | Dimerization | vulcanchem.com |
| 5-Amino-1,3-dimethylpyrazole | Ethyl acetoacetate | Tetrahydropyrazolopyridine derivative | Cyclocondensation | mdpi.com |
| 3-Phenyl-1-tosyl-1H-pyrazol-5-amine | N-Chlorosuccinimide (NCS) | Chlorinated pyrazole derivative | Halogenation | sigmaaldrich.com |
This table presents examples of reactions involving aminopyrazoles that are analogous to the potential reactivity of this compound.
Component in Multi-component Reaction Design
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are powerful tools in organic synthesis. Aminopyrazoles have been utilized as key components in various MCRs. For instance, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction of an aminoazole, an aldehyde, and an isocyanide is a well-established method for the synthesis of fused imidazopyrazoles. nih.gov
While direct examples involving this compound are not extensively reported, the participation of other aminopyrazoles in MCRs suggests its potential in this area. For example, isobutyraldehyde (B47883) has been successfully employed in Asinger and Passerini reactions, demonstrating the feasibility of incorporating branched alkyl groups in MCRs. nih.govresearchgate.net Given the reactivity of the amine functionality in this compound, it could plausibly participate in similar MCRs to generate complex molecular scaffolds. The use of synthetic enzymes as catalysts in MCRs further expands the possibilities for creating diverse molecular libraries. researchgate.net
Coordination Chemistry and Ligand Development Based on Pyrazolyl Amine Scaffolds
The nitrogen atoms of the pyrazole ring and the exocyclic amine group in this compound make it an excellent candidate for the development of novel ligands for metal coordination.
Design and Synthesis of Metal-Coordinating Ligands
Pyrazole-based ligands are widely used in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. nist.govrsc.org The synthesis of such ligands often involves the functionalization of the pyrazole core to introduce additional donor atoms. The amine group in this compound can be readily modified to create polydentate ligands. For example, condensation with aldehydes or ketones can yield Schiff base ligands with enhanced coordination capabilities.
The synthesis of tripodal pyrazole-based ligands, such as those derived from the condensation of an amine with N-hydroxymethyl-pyrazoles, has been reported. researchgate.net These ligands exhibit flexibility and can accommodate various metal ions. While a specific synthesis of a ligand directly from this compound is not detailed in the literature, the general synthetic strategies for related pyrazolyl amine ligands are well-established. researchgate.net
Table 2: Examples of Pyrazole-Based Ligands and their Synthesis
| Ligand Name | Starting Materials | Synthetic Method | Reference |
| N,N-bis-(3-carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline | Aniline, N-hydroxymethyl[3-carbomethoxy-5-methyl]pyrazole | Condensation | researchgate.net |
| Naphthyl pyrazole ligands | 1-Bromo-2-methylnaphthalene, pyrazole | Copper-catalyzed N-arylation | nih.gov |
| Pyridine-pyrazole hydrazide | Pyridine and pyrazole derivatives | Multi-step synthesis | researchgate.net |
This table provides examples of the synthesis of pyrazole-based ligands, illustrating the general approaches that could be applied to this compound.
Elucidation of Coordination Modes and Complex Structures
The coordination of pyrazole-based ligands to metal centers can result in a variety of structures, from mononuclear complexes to polynuclear coordination polymers. nih.gov The specific coordination mode is influenced by factors such as the nature of the metal ion, the substituents on the pyrazole ring, and the presence of other coordinating groups. Pyrazole ligands can coordinate in a monodentate fashion through one of the nitrogen atoms, or they can act as bridging ligands, connecting two or more metal centers.
The amine group in this compound can also participate in coordination, leading to chelation and the formation of stable five- or six-membered rings with the metal ion. The crystal structures of numerous metal complexes with pyrazole-containing ligands have been determined, revealing a rich diversity of coordination geometries, including tetrahedral, square planar, and octahedral arrangements. nih.govresearchgate.net While specific crystal structures of complexes with this compound are not available, the extensive body of work on related pyrazolyl amine complexes provides a strong basis for predicting its coordination behavior.
Potential in Select Non-Biological Industrial and Analytical Applications
Beyond its utility in fundamental chemical synthesis and coordination chemistry, this compound and its derivatives have potential applications in various industrial and analytical fields.
Pyrazole derivatives are employed in the manufacturing of dyes and pigments. mdpi.com Azo compounds derived from aminopyrazoles can exhibit bright colors and good tinctorial strength. chemrxiv.org Furthermore, pyrazole-based compounds have been investigated for their use in materials science, for example, in the development of conductive polymers and materials with nonlinear optical properties. chemrxiv.org In the field of catalysis, pyrazole ligands are used to stabilize metal catalysts for various organic transformations, including olefin metathesis and epoxidation reactions. The specific substitution pattern of this compound could influence the catalytic activity and selectivity of its metal complexes.
In analytical chemistry, pyrazole derivatives have been developed as chemosensors for the detection of metal ions. nih.govnist.gov The ability of the pyrazole and amine nitrogen atoms to coordinate with metal ions can lead to changes in the spectroscopic properties of the molecule, such as its fluorescence or color, allowing for the selective detection of specific analytes. researchgate.net For instance, pyrazole-based chemosensors have been designed for the detection of Cu(II) and Al(III) ions. nist.govresearchgate.net The isobutyl and dimethyl substituents on this compound could be tailored to enhance the selectivity and sensitivity of such sensors.
Agrochemical Intermediates
The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial pesticides, herbicides, and fungicides containing this heterocyclic core. orgsyn.orggoogle.commdpi.com 5-aminopyrazole derivatives, such as this compound, serve as crucial intermediates in the synthesis of more complex, biologically active molecules, particularly fused heterocyclic systems like pyrazolo[3,4-b]pyrazines and pyrazolo[3,4-d]pyrimidines. znaturforsch.comvulcanchem.com
The synthetic utility of 5-aminopyrazoles stems from the reactivity of the amino group and the adjacent C4 carbon atom. These sites allow for cyclocondensation reactions with various reagents to construct fused ring systems. For instance, the reaction of a 5-aminopyrazole with a β-dicarbonyl compound is a common strategy to build a pyrimidine (B1678525) ring fused to the pyrazole core, yielding a pyrazolo[3,4-d]pyrimidine. vulcanchem.com These fused systems are structurally analogous to purines, which play a vital role in biological systems, and this similarity is often exploited in the design of new agrochemicals. vulcanchem.com
While specific research detailing the direct conversion of this compound into a commercial agrochemical is not extensively published in open literature, the general synthetic routes for analogous compounds are well-documented. For example, the synthesis of pyrazolo[3,4-b]pyrazin-5(4H)-ones has been achieved by reacting 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole with α-amino acids, followed by reductive lactamization. znaturforsch.com This highlights the utility of the substituted pyrazole core in building complex heterocyclic structures relevant to agrochemistry. Patents in the field often describe the synthesis of various N-alkylated aminopyrazole derivatives as part of the discovery process for new active ingredients for pest control. googleapis.comgoogle.com
Table 1: Examples of Agrochemical-Relevant Fused Pyrazole Systems Synthesized from Aminopyrazole Precursors
| Precursor Type | Reagent | Fused System | Potential Application | Reference |
|---|---|---|---|---|
| 5-Aminopyrazole | β-Diketone | Pyrazolo[3,4-b]pyridine | mGluR5 positive allosteric modulators | researchgate.net |
| 5-Amino-4-cyanopyrazole | Formic Acid | Pyrazolo[3,4-d]pyrimidine | Kinase inhibitors | znaturforsch.com |
Dyes and Pigments
Aminopyrazole derivatives are valuable precursors in the synthesis of azo dyes and pigments. globalresearchonline.net The amino group on the pyrazole ring can be readily diazotized and then coupled with a variety of coupling components (such as phenols, naphthols, or other aromatic amines) to produce a wide range of colors. nih.gov The resulting pyrazolyl azo dyes are a class of disperse dyes known for their bright hues and good fastness properties on synthetic fibers like polyester. nih.govsigmaaldrich.com
The specific substituents on the pyrazole ring, such as the N-isobutyl and dimethyl groups in this compound, can influence the final color and properties of the dye. The alkyl groups can affect the solubility and lightfastness of the dye molecule. The synthesis of such dyes typically involves the diazotization of the aminopyrazole in a cold, acidic solution, followed by the addition of a solution of the coupling component. nih.gov
While patents describe the general synthesis of 1-alkyl-3-alkyl-4-cyano-pyrazol-5-yl azo dyes, they note that the direct diazotization and coupling of the corresponding 1-alkyl-5-amino pyrazoles can result in low yields. google.com However, the versatility of the aminopyrazole core allows for the creation of a diverse color palette. google.com For instance, coupling diazotized aminopyrazoles with different phenols can generate a series of novel azo dyes. nih.gov The resulting dyes can be characterized by their absorption maxima (λmax), which determines their color.
Table 2: Synthesis of Azo Dyes from Aminopyrazole Derivatives
| Diazotized Amine | Coupling Component | Resulting Dye Class | Typical Fiber Application | Reference |
|---|---|---|---|---|
| 3-Substituted 5-aminopyrazole | Phenols | 3-Substituted 5-arylazo pyrazoles | Wool, Polyester | nih.gov |
| Aryl amine | 3-Substituted 5-aminopyrazole | 3-Substituted 5-amino-4-arylazopyrazoles | Wool, Polyester | nih.gov |
Analytical Reagents
The nitrogen atoms in the pyrazole ring, along with the exocyclic amino group, make this compound and related compounds effective ligands in coordination chemistry. researchgate.net These compounds can form stable complexes with a variety of metal ions. This property is the basis for their potential application as analytical reagents, for example, in the colorimetric or fluorometric determination of metal ions.
The formation of a metal-ligand complex can lead to a distinct change in the solution's color or fluorescence, which can be measured to quantify the concentration of the metal ion. Pyrazole-derived ligands have been shown to coordinate with transition metals like palladium(II), copper(II), and zinc(II). nih.govresearchgate.netrsc.org The specific substituents on the pyrazole ring can be tailored to enhance selectivity and sensitivity for a particular metal ion.
While specific analytical methods employing this compound are not widely reported, the broader class of pyrazole derivatives has been investigated for these purposes. For example, pyrazole derivatives have been used in the synthesis of fluorescent substances. nih.gov The formation of coordination polymers with pyrazole-based ligands has also been studied, with potential applications in sensing and materials science. rsc.org The ability of these molecules to form well-defined crystal structures with metal ions is also crucial for their use in the structural analysis of metal complexes. nih.gov
Conclusions and Future Directions in the Research of N Isobutyl 1,3 Dimethyl 1h Pyrazol 5 Amine
Recapitulation of Principal Academic Findings
N-isobutyl-1,3-dimethyl-1H-pyrazol-5-amine belongs to the 5-aminopyrazole class of compounds. This class is a significant heterocyclic template that has garnered substantial interest for its applications in the pharmaceutical and agrochemical industries. beilstein-journals.org The core of the specified molecule is a 1,3-dimethyl-1H-pyrazol-5-amine moiety, which is a well-documented structural unit. nih.gov
The synthesis of the pyrazole (B372694) ring itself is a mature field, with principal methods including the cyclocondensation of a hydrazine (B178648) with a 1,3-difunctional compound, such as a β-ketonitrile or 1,3-diketone. mdpi.comnih.govbeilstein-journals.org For the this compound, this would typically involve the reaction of methylhydrazine with a suitably substituted β-ketonitrile, followed by N-alkylation with an isobutyl group, or a multi-step process starting from different precursors.
While specific, peer-reviewed studies detailing the dedicated synthesis and characterization of this compound are not prevalent in high-impact journals, its constituent parts are well-understood. The 1,3-dimethyl-1H-pyrazol-5-amine core is a known compound, and its properties have been documented. nih.gov The addition of the N-isobutyl group is a standard chemical transformation. The broader class of 5-aminopyrazoles has been extensively studied for various biological activities, serving as inhibitors for kinases, NPY5 antagonists, and GABA inhibitors. beilstein-journals.org
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| 1,3-Dimethyl-1H-pyrazol-5-amine | C5H9N3 | 111.15 | Core structure without the isobutyl group. nih.gov |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | C10H11N3 | 173.21 | Analog with a phenyl group at N1 instead of methyl. nist.gov |
| 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine | C8H15N3 | 153.22 | Isomeric pyrazole amine with a different substitution pattern. sigmaaldrich.com |
Identification of Promising Unexplored Research Avenues
The real potential of this compound lies in the avenues yet to be explored. Given the established biological significance of the pyrazole scaffold, a systematic investigation into this specific derivative is warranted. nih.govmdpi.com
Biological Screening: A comprehensive screening of this compound against various biological targets is a primary unexplored area. Many substituted pyrazoles exhibit anticancer, anti-inflammatory, antimicrobial, and kinase-inhibiting properties. nih.govmdpi.com For instance, several aniline-derived pyrazoles have shown potent activity against drug-resistant bacteria. nih.gov A systematic in vitro screening campaign could reveal novel therapeutic potential.
Coordination Chemistry: The pyrazole nucleus, with its multiple nitrogen atoms, is an excellent ligand for forming coordination complexes with a wide range of metal ions. researchgate.net The specific steric and electronic profile of this compound could lead to the formation of novel metal-organic frameworks (MOFs) or catalysts with unique properties.
Agrochemical Potential: Pyrazoles are integral to many commercial fungicides, insecticides, and herbicides. exlibrisgroup.com The lipophilic isobutyl group combined with the polar aminopyrazole core could confer properties suitable for agrochemical applications, an area that remains entirely unexplored for this molecule.
Structure-Activity Relationship (SAR) Studies: This compound can serve as a starting point for a focused SAR study. By systematically modifying the substituents—for example, by replacing the isobutyl group with other alkyl or aryl groups, or by altering the methyl groups on the pyrazole ring—researchers could develop a library of related compounds. mdpi.com Comparing the biological activities across this library would provide valuable insights into the molecular features required for a specific therapeutic effect.
Outlook on Methodological Innovations in Pyrazole Chemistry
Recent advancements in synthetic organic chemistry offer new, more efficient ways to produce and functionalize pyrazoles, which could be directly applied to the study of this compound. mdpi.com
Transition-Metal-Free Synthesis: Innovative methods are emerging that avoid the use of transition metals. For example, iodine-catalyzed one-pot reactions to form sulfonated pyrazoles from sulfonyl hydrazides and 1,3-diketones have been developed, offering a milder and more direct synthetic route. mdpi.com
Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly efficient. mdpi.com Designing an MCR to construct the this compound scaffold directly would represent a significant improvement in synthetic efficiency over traditional multi-step sequences.
Photoredox Catalysis: Photoclick cycloaddition followed by photocatalyzed oxidative reactions represents a modern, regioselective method for pyrazole synthesis. organic-chemistry.org Applying this light-mediated chemistry could provide access to novel analogues under very mild conditions.
N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been used to catalyze asymmetric cycloaddition reactions to create chiral pyrazole derivatives. acs.orgacs.org This opens up the possibility of synthesizing enantiomerically pure versions of this compound derivatives, which is crucial for developing selective drug candidates.
The application of these modern synthetic methodologies will not only facilitate the production of this compound for further study but will also enable the rapid generation of a diverse library of related compounds, accelerating the discovery of new functions and applications. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
